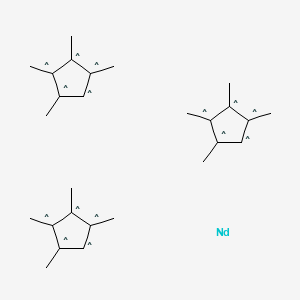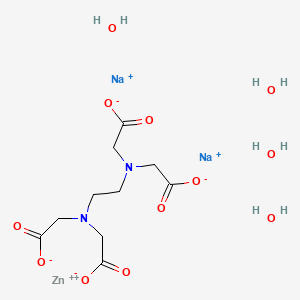
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, also known as AMCA, is a cyclic amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. AMCA is a chiral compound that exists as two enantiomers, with (1R,2S)-AMCA being the biologically active form. In
Wirkmechanismus
The exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, but it is believed to act as an agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). Activation of mGluR2 has been shown to have neuroprotective effects and can improve cognitive function. (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has also been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in epigenetic regulation and has been implicated in various diseases, including cancer.
Biochemische Und Physiologische Effekte
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In animal models, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been found to improve cognitive function and reduce neuroinflammation. In cancer cells, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to inhibit cell growth and induce apoptosis, which suggests that it may have potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in lab experiments is its high yield and relatively simple synthesis method. (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is also stable and can be stored for long periods without degradation. However, one limitation of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. One area of interest is the development of novel compounds based on the structure of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide that may have improved therapeutic properties. Another area of research is the elucidation of the exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in human clinical trials.
Synthesemethoden
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric hydrogenation. The most commonly used method for synthesizing (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide ion. The resulting product is then hydrolyzed to yield (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. The yield of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide using this method is high, and the process is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer biology, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Eigenschaften
IUPAC Name |
(1R,2S)-1-amino-2-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-2-3-5-8(6,10)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVXEPCCNOOBQ-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@@]1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)





![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
